CDK2 Inhibition Potency: CDK2-IN-29 Versus Clinical-Stage CDK2-Selective Candidates
CDK2-IN-29 inhibits CDK2 with an IC50 of 96 nM in biochemical assays [1]. In direct comparison, the clinical-stage CDK2-selective inhibitors BLU-222 (cirtociclib) and FN-1501 demonstrate substantially higher potency against CDK2, with IC50 values of 2.6 nM and 2.47 nM respectively . This approximately 37- to 39-fold difference in CDK2 inhibitory potency defines CDK2-IN-29 as a moderate-affinity tool compound rather than a high-potency lead candidate, which may be advantageous for experiments requiring partial rather than complete target engagement at pharmacologically relevant concentrations [1].
| Evidence Dimension | CDK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 96 nM |
| Comparator Or Baseline | BLU-222: 2.6 nM; FN-1501: 2.47 nM |
| Quantified Difference | 37- to 39-fold lower potency for CDK2-IN-29 |
| Conditions | Biochemical kinase inhibition assays; CDK2/cyclin complexes |
Why This Matters
This potency differential positions CDK2-IN-29 as a moderate-affinity tool for studies requiring graded CDK2 inhibition rather than complete target suppression, distinguishing it from high-potency clinical candidates.
- [1] Yue EW, et al. Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. 3. Structure activity relationships at C3(1,2). J Med Chem. 2002 Nov 21;45(24):5233-48. View Source
